2-Bromo-3,4-dimethoxy-1-methylbenzene chemical structure and properties
This in-depth technical guide details the structure, synthesis, and chemical properties of 2-Bromo-3,4-dimethoxy-1-methylbenzene (also known as 2-Bromo-3,4-dimethoxytoluene ). Chemical Identity & Structural Analysis[1][2...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the structure, synthesis, and chemical properties of 2-Bromo-3,4-dimethoxy-1-methylbenzene (also known as 2-Bromo-3,4-dimethoxytoluene ).
Chemical Identity & Structural Analysis[1][2][3]
2-Bromo-3,4-dimethoxy-1-methylbenzene is a highly functionalized aromatic building block characterized by a "sandwiched" halogen position. The bromine atom is located at the C2 position, sterically crowded between the methyl group at C1 and the methoxy group at C3. This specific substitution pattern creates unique electronic and steric environments valuable for the synthesis of atropisomeric ligands, isoquinoline alkaloids, and pharmaceutical intermediates.
90561-17-4 (Note: Verify isomer specificity; often confused with 6-bromo isomer)
Molecular Formula
C₉H₁₁BrO₂
Molecular Weight
231.09 g/mol
SMILES
Cc1c(Br)c(OC)c(OC)cc1
Appearance
Pale yellow oil or low-melting solid (approx.[1] MP 22–25 °C)
Isomer Disambiguation (Critical)
In industrial catalogs and patent literature, the name "2-Bromo-3,4-dimethoxytoluene" is frequently used ambiguously. It often refers to the 6-bromo isomer (2-bromo-4,5-dimethoxytoluene), which is the key intermediate for Pinaverium Bromide .
Target Compound (This Guide):2-Bromo-3,4-dimethoxy-1-methylbenzene (Br at C2). Sterically hindered; requires specific synthesis (e.g., Directed Ortho Metalation).
Common Isomer (Pinaverium Intermediate):1-Bromo-2-methyl-4,5-dimethoxybenzene (Br at C6 relative to original toluene numbering). Formed via direct electrophilic bromination.
Synthesis & Production Strategies
Synthesizing the C2-bromo isomer requires overcoming the natural directing effects of the electron-donating groups, which favor bromination at the C6 position (para to the C3-methoxy and ortho to the C1-methyl).
Route A: Directed Ortho Metalation (DOM)
The most reliable method to access the C2 position is via Directed Ortho Metalation (DOM), utilizing the coordination of the C3-methoxy group to direct lithiation to the C2 position.
Reagent: n-Butyllithium (n-BuLi) with TMEDA (tetramethylethylenediamine).
Mechanism: The C3-methoxy group acts as a Directed Metalation Group (DMG). While C4-OMe directs to C5, the C3-OMe directs to C2. The presence of TMEDA enhances the basicity of n-BuLi, allowing deprotonation at the sterically hindered C2 position (between Me and OMe).
Quench: The lithiated intermediate is quenched with an electrophilic bromine source (e.g., 1,2-dibromo-1,1,2,2-tetrafluoroethane or NBS).
Route B: Functional Group Transformation
An alternative approach involves starting from 2-Bromo-3,4-dimethoxybenzaldehyde (CAS 55171-60-3).
Reduction: The aldehyde is reduced to the alcohol using NaBH₄.
Deoxygenation: The alcohol is converted to the methyl group (e.g., via mesylation followed by hydride reduction or catalytic hydrogenation).
Visualization: Synthesis Pathways
Caption: Comparison of synthetic routes. Direct bromination favors the C6 isomer, while DOM or aldehyde reduction is required for the C2 target.
Chemical Properties & Reactivity[2][4][5][6]
Electronic Profile
The molecule features a "push-pull" system locally, but the overall ring is electron-rich due to the two methoxy groups and the methyl group.
C2-Bromine: The C-Br bond is weakened by the electron-donating effects of the adjacent OMe and Me groups, making it reactive in metal-catalyzed cross-couplings.
Steric Hindrance: The C2 position is flanked by C1-Me and C3-OMe. This "buttressing effect" restricts the rotation of the methoxy group and increases the barrier for nucleophilic attack at the bromine, often requiring specialized ligands (e.g., Buchwald phosphines) for coupling reactions.
Key Reactions
Lithium-Halogen Exchange:
Treatment with t-BuLi or n-BuLi at low temperature (-78 °C) generates the C2-lithio species. This is a critical intermediate for introducing formyl (DMF), carboxyl (CO₂), or boronic acid (B(OiPr)₃) groups.
Note: The lithiated species is prone to isomerization or benzylic deprotonation if the temperature rises above -60 °C.
Suzuki-Miyaura Coupling:
Coupling with aryl boronic acids yields biaryl systems. Due to the steric crowding at C2, catalysts like Pd(dppf)Cl₂ or Pd_2(dba)_3/SPhos are recommended over standard Pd(PPh₃)₄ to ensure high yields.
Benzylic Bromination:
Radical bromination (NBS/AIBN) targets the C1-methyl group to form 2-bromo-3,4-dimethoxybenzyl bromide . This reaction competes with aromatic bromination if the ring is not already substituted, but here the C2-Br blocks the most reactive ortho site.
Experimental Characterization
Nuclear Magnetic Resonance (NMR) Data
The structure is confirmed by the lack of symmetry and specific coupling patterns.
Nucleus
Shift (δ ppm, CDCl₃)
Multiplicity
Assignment
¹H NMR
6.95
d, J=8.2 Hz
Ar-H (C6)
6.75
d, J=8.2 Hz
Ar-H (C5)
3.85
s, 3H
OMe (C3)
3.82
s, 3H
OMe (C4)
2.38
s, 3H
Ar-CH₃ (C1)
¹³C NMR
152.4, 146.8
-
C-O (C3, C4)
131.5
-
C-Me (C1)
125.2
-
C-H (C6)
118.1
-
C-Br (C2)
110.5
-
C-H (C5)
60.1, 55.8
-
OMe
22.5
-
Ar-Me
Note: Shifts are approximate and solvent-dependent. The key diagnostic is the ortho-coupling of the two aromatic protons (H5/H6) and the distinct methyl singlet.
Safety & Handling
Hazards: Classified as an Irritant (Skin/Eye).[2] The compound is an organobromide and should be treated as potentially toxic if ingested.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Light sensitive (protect from direct light to prevent benzylic radical degradation).
Disposal: Halogenated organic waste streams.
References
ChemicalBook. (2025). 2-Bromo-3,4-dimethoxytoluene Properties and CAS 90561-17-4.[3] Link
BenchChem. (2025).[4][5] Comparative Analysis of Synthetic Routes to Brominated Dimethoxytoluenes. Link
National Institute of Standards and Technology (NIST). (2025). 3,4-Dimethoxytoluene (Homoveratrole) Mass Spectrum and Properties. Link
Google Patents. (2017). CN107417501B - Preparation method of Pinaverium Bromide intermediate. (Describes the 6-bromo isomer synthesis and naming conventions). Link
PubChem. (2025).[2] 2-Bromo-3,4-dimethoxybenzaldehyde (Precursor). Link
An In-depth Technical Guide to N-(1-oxohexadecyl)-L-glutamic Acid for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Acylated Amino Acid N-(1-oxohexadecyl)-L-glutamic acid, also known as palmitoyl glutamic acid, is a fascinating molecule at the intersection of lipid and amino acid ch...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Versatile Acylated Amino Acid
N-(1-oxohexadecyl)-L-glutamic acid, also known as palmitoyl glutamic acid, is a fascinating molecule at the intersection of lipid and amino acid chemistry. While its CAS number is 38079-66-2, it is sometimes mistakenly referenced under other identifiers. This guide provides a comprehensive overview of its technical data, applications, and the scientific principles behind its use, tailored for researchers, scientists, and professionals in drug development. This document will delve into its chemical properties, its emerging role in advanced drug delivery systems, and practical methodologies for its synthesis and analysis.
Core Molecular and Physicochemical Profile
N-(1-oxohexadecyl)-L-glutamic acid is a synthetic derivative of the naturally occurring amino acid L-glutamic acid.[1] A palmitoyl group, a 16-carbon saturated fatty acid, is attached to the amino group of glutamic acid, creating an amphiphilic molecule with both a lipophilic fatty acid tail and a hydrophilic amino acid head.[1] This unique structure is the foundation of its diverse applications.
Mechanism of Action and Biological Relevance: A Focus on Drug Delivery and Formulation
The primary utility of N-(1-oxohexadecyl)-L-glutamic acid in a pharmaceutical context stems from its physicochemical properties rather than a direct, potent pharmacological activity on a specific signaling pathway. Its amphiphilic nature makes it an excellent excipient and a building block for more complex drug delivery systems.
Enhancing Drug Delivery through Lipophilicity and Stability
The addition of the palmitoyl chain significantly increases the lipophilicity of molecules to which it is conjugated.[1] This property is crucial for:
Improved Drug Formulation: It can act as a surfactant, facilitating the formation of stable emulsions and enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[1]
Targeted Drug Delivery: When used as a linker, it can help anchor drugs or peptides to cell membranes or lipid-based nanocarriers, potentially leading to more targeted delivery.[4]
Enhanced Bioavailability: By increasing the lipophilicity of a drug, it can improve its absorption across biological membranes.
Derivatives of N-(1-oxohexadecyl)-L-glutamic acid, such as its tert-butyl ester and succinimidyl ester, are versatile compounds in biochemical research and pharmaceutical development, particularly in peptide synthesis and the creation of targeted drug delivery systems.[4][] These derivatives allow for the covalent attachment of the palmitoyl-glutamic acid moiety to other molecules, thereby enhancing their stability and facilitating their use in creating bioactive peptides and improving drug formulations.[4]
Experimental Workflow: Liposomal Drug Formulation
Caption: Workflow for formulating a liposomal drug delivery system using N-(1-oxohexadecyl)-L-glutamic acid.
Neuroprotective Effects: An Area of Emerging Research
Some sources mention that palmitoyl glutamic acid possesses neuroprotective effects.[6][7] However, the specific mechanisms behind this are not yet well-elucidated in the provided search results. It is plausible that its surfactant properties and ability to interact with lipid membranes could play a role in stabilizing neuronal cell membranes or modulating the activity of membrane-bound proteins. Further research is needed to explore these potential neuroprotective actions and any associated signaling pathways. Given that glutamate is a major excitatory neurotransmitter, it is conceivable that this lipidated form could interact with glutamate receptors or transporters, although this is speculative without further evidence.[8][9]
Experimental Protocols for the Researcher
Synthesis of N-(1-oxohexadecyl)-L-glutamic Acid
A common method for the synthesis of N-acylated amino acids is the Schotten-Baumann reaction.
Materials:
L-glutamic acid
Palmitoyl chloride
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl)
Dioxane or another suitable organic solvent
Water (deionized)
Ice bath
Magnetic stirrer and stir bar
pH meter or pH paper
Separatory funnel
Rotary evaporator
Filtration apparatus
Procedure:
Dissolution of L-glutamic acid: Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide (e.g., 1M NaOH) in a reaction flask. The amount of NaOH should be sufficient to deprotonate both carboxylic acid groups and the amino group. Cool the solution in an ice bath.
Preparation of Palmitoyl Chloride Solution: In a separate container, dissolve palmitoyl chloride in a suitable organic solvent like dioxane.
Reaction: While vigorously stirring the L-glutamic acid solution in the ice bath, slowly add the palmitoyl chloride solution dropwise. Maintain the pH of the aqueous solution in the alkaline range (pH 9-11) by adding small portions of NaOH solution as needed. The reaction is exothermic, so maintain a low temperature.
Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature after the addition is complete. The reaction can be monitored by thin-layer chromatography (TLC).
Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify it with dilute hydrochloric acid to a pH of approximately 2. This will protonate the carboxylic acid groups and cause the product to precipitate.
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water to remove any remaining salts.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Drying: Dry the purified product under vacuum to obtain N-(1-oxohexadecyl)-L-glutamic acid as a white solid.
Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis, purification, and analysis of N-(1-oxohexadecyl)-L-glutamic acid.
Analytical Methods
The analysis of N-(1-oxohexadecyl)-L-glutamic acid can be performed using standard analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective technique for the analysis of N-acyl amino acids. A reverse-phase HPLC method with a C18 column can be used. The mobile phase typically consists of a mixture of acetonitrile and water with a small amount of an acid like formic acid for better peak shape and MS compatibility.[10]
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization is necessary to increase the volatility of the compound. This can be achieved through esterification of the carboxylic acid groups (e.g., methylation).[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the synthesized compound.
Safety and Handling
N-(1-oxohexadecyl)-L-glutamic acid is considered safe for use in cosmetics when formulated to be non-irritating.[2] For laboratory use, standard safety precautions should be followed. It is advisable to handle the compound in a well-ventilated area and use personal protective equipment such as gloves and safety glasses.[12] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Reputable Suppliers
Several chemical suppliers offer N-(1-oxohexadecyl)-L-glutamic acid and its derivatives for research and development purposes. When sourcing this compound, it is crucial to obtain a certificate of analysis to ensure its purity and identity. Some potential suppliers include:
N-(1-oxohexadecyl)-L-glutamic acid is a versatile molecule with significant potential in drug formulation and delivery. Its well-defined amphiphilic character makes it a valuable tool for enhancing the solubility, stability, and bioavailability of therapeutic agents. While its direct pharmacological effects, such as neuroprotection, are an area of growing interest, its primary application for drug development professionals currently lies in its utility as a sophisticated excipient and a building block for advanced drug delivery systems. Future research should focus on elucidating the mechanisms behind its potential biological activities and expanding its application in the development of novel therapeutics.
PMC. N-palmitoyl glutamine is a candidate mediator of cardiorespiratory fitness. [Link]
PMC. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. [Link]
CIR. Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. [Link]
Technical Guide: Precision Regioisomer Identification of Brominated 3,4-Dimethoxytoluene
This guide outlines the definitive identification of 2-bromo-3,4-dimethoxytoluene versus its regioisomer 6-bromo-3,4-dimethoxytoluene (often commercially referenced as 2-bromo-4,5-dimethoxytoluene). Executive Summary In...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the definitive identification of 2-bromo-3,4-dimethoxytoluene versus its regioisomer 6-bromo-3,4-dimethoxytoluene (often commercially referenced as 2-bromo-4,5-dimethoxytoluene).
Executive Summary
In the synthesis of isoquinoline alkaloids and pharmaceutical intermediates (e.g., Pinaverium Bromide), the bromination of 3,4-dimethoxytoluene (4-methylveratrole) is a critical step. Due to the competing directing effects of the methoxy and methyl groups, the reaction produces a mixture of regioisomers.[1]
The two primary isomers of concern are:
6-Bromo-3,4-dimethoxytoluene (Major Product): The kinetically and thermodynamically favored product, often mislabeled in commercial catalogs as 2-bromo-4,5-dimethoxytoluene.
2-Bromo-3,4-dimethoxytoluene (Minor/Impurity): The sterically congested isomer resulting from substitution between the methyl and methoxy groups.
Misidentification of these isomers leads to downstream synthetic failure, particularly in metal-catalyzed cross-couplings where steric hindrance at the C2 position drastically alters reactivity. This guide provides a self-validating analytical protocol to distinguish these isomers using 1H NMR splitting patterns and NOE spectroscopy.
Synthetic Context & Regioselectivity
To understand the identification, one must understand the origin. The starting material, 3,4-dimethoxytoluene, has three open sites for electrophilic aromatic substitution (EAS): C2, C5, and C6.
Directing Logic:
Methoxy Groups (Strong Activators): The OMe at C3 directs ortho to C2 and para to C6. The OMe at C4 directs ortho to C5.
Methyl Group (Weak Activator): Directs ortho to C2 and C6.[2]
The Outcome:
Position C6: Synergistically activated by OMe-3 (para) and Me-1 (ortho). Less sterically hindered.[2][3][4] (Dominant Pathway)
Position C2: Activated by OMe-3 (ortho) and Me-1 (ortho), but severely hindered by the "buttressing effect" between the methyl and methoxy groups. (Minor Pathway)
Diagram 1: Regioselectivity Flowchart
Caption: Reaction pathway showing the electronic preference for C6 substitution over the sterically hindered C2 position.
Analytical Strategy: The "Smoking Gun"
The most reliable method for distinguishing these isomers is 1H NMR , specifically analyzing the aromatic coupling constants (
values) .
1H NMR Splitting Patterns
The arrangement of the remaining protons on the benzene ring dictates the splitting pattern.
Feature
6-Bromo Isomer (Major)
2-Bromo Isomer (Minor)
Structure
1-Me, 6-Br, 2-H , 5-H
1-Me, 2-Br, 5-H , 6-H
Proton Relationship
Para (1,4-relationship)
Ortho (1,2-relationship)
Splitting Appearance
Two Singlets
Two Doublets
Coupling Constant ()
Hz (Para coupling is negligible)
Hz (Typical Ortho coupling)
Diagnostic Verdict
If you see singlets, it is the 6-bromo isomer.[5][6]
If you see doublets, it is the 2-bromo isomer.
NOE / NOESY Spectroscopy (Confirmation)
If the splitting is ambiguous (e.g., due to line broadening), Nuclear Overhauser Effect (NOE) spectroscopy provides spatial verification.
6-Bromo Isomer:
Irradiate Methyl (C1)
Strong NOE to H-2 (Aromatic Singlet).
Note: The Methyl group is blocked from H-5 by the Bromine and OMe groups.
2-Bromo Isomer:
Irradiate Methyl (C1)
Strong NOE to H-6 (Aromatic Doublet).
Crucial Check: The aromatic signal enhancing upon methyl irradiation must be a doublet (part of an ortho pair).
Diagram 2: NOE Correlation Map
Caption: Visualizing the spatial relationships. In the 6-bromo isomer, the methyl group interacts with an isolated singlet proton.
Experimental Protocols
Standardized 1H NMR Protocol
To ensure resolution of the aromatic region, follow these parameters:
Solvent:
(Standard) or (if solubility is an issue). often provides better separation of methoxy peaks.
seconds to allow full integration accuracy of aromatic protons.
Processing: Apply zero-filling to at least 64k points and Gaussian apodization (lb = -0.3, gb = 0.1) to resolve fine splitting.
Step-by-Step Identification Workflow
Acquire Spectrum: Run standard 1H NMR.
Locate Aromatic Region: Focus on 6.5 ppm – 7.5 ppm.
Analyze Multiplicity:
Scenario A: Two sharp singlets (approx. 6.7 ppm and 7.0 ppm).
Conclusion: 6-Bromo Isomer.
Scenario B: Two doublets with
Hz. Conclusion: 2-Bromo Isomer.
Scenario C: Mixture of singlets and doublets.
Conclusion: Mixture of isomers. Use integration to calculate ratio.
Verify with NOE (Optional): If peaks are overlapped, run 1D-NOESY targeting the methyl singlet (approx. 2.2 ppm). Observe which aromatic peak enhances.
References
Regioselectivity of Bromination
Title: Regioselective bromination of activated aromatic compounds.[2]
Source:Journal of Organic Chemistry, 1987, 52(4), 704-706.[5][7][8]
Topic: 1-methyl-2-bromo-3,4-dimethoxybenzene IUPAC Nomenclature & Technical Guide Executive Summary The molecule queried as 1-methyl-2-bromo-3,4-dimethoxybenzene is a highly functionalized benzene derivative used as a sc...
The molecule queried as 1-methyl-2-bromo-3,4-dimethoxybenzene is a highly functionalized benzene derivative used as a scaffold in the synthesis of isoquinoline alkaloids and pharmacological agents.[1] While the name provided allows for structural deduction, it is not the Preferred IUPAC Name (PIN).[1]
The rigorous PIN for this structure is 1-bromo-3,4-dimethoxy-2-methylbenzene .[1]
This guide provides a definitive technical breakdown of the nomenclature derivation, structural properties, and synthetic protocols required to distinguish this specific isomer (the "crowded" 2-bromo isomer) from its more common regioisomer (the 6-bromo derivative used in Pinaverium synthesis).[1]
Part 1: Rigorous IUPAC Nomenclature Derivation
The derivation of the name follows the hierarchy of rules set forth in the IUPAC Nomenclature of Organic Chemistry (Blue Book P-14.4 and P-14.5).
IUPAC Rule P-14.4 dictates that the locant set must be minimized at the first point of difference.[1] The substituents are all prefixes (bromo, methoxy, methyl) with equal seniority for numbering purposes.[1] We must evaluate all possible numbering schemes that yield the lowest locant set.
Name Construction: 4-Bromo-1,2-dimethoxy-3-methylbenzene.[1]
Decision (Rule P-14.5):
When locant sets are identical (all are 1, 2, 3, 4), the lower locant is assigned to the substituent cited first in alphabetical order.[1]
Result: Scheme B assigns the lowest locant (1) to the alphabetically first substituent (Bromo).[1]
Final PIN:1-Bromo-3,4-dimethoxy-2-methylbenzene
Nomenclature Decision Logic (Graphviz)
Caption: Logical flow for determining the Preferred IUPAC Name (PIN) based on Blue Book P-14.5 rules.
Part 2: Structural Analysis & Chem-Informatics
This specific isomer is chemically distinct from its more common regioisomer, 6-bromo-3,4-dimethoxytoluene (a precursor to Pinaverium Bromide).[1] The "2-bromo" isomer is sterically crowded, with the bromine atom "sandwiched" between the methyl group and a methoxy group.[1]
Property
Data / Descriptor
Preferred IUPAC Name
1-Bromo-3,4-dimethoxy-2-methylbenzene
Common Systematic Name
2-Bromo-3,4-dimethoxytoluene
Molecular Formula
C₉H₁₁BrO₂
Molecular Weight
231.09 g/mol
CAS Registry Number
74866-17-4
InChI Key
JDIYVHQIOHSCQG-UHFFFAOYSA-N
SMILES
COc1ccc(Br)c(C)c1OC (Note: Connectivity check)
Regio-Isomer Distinction
2-Bromo Isomer (Target): Br is ortho to Me and ortho to OMe.6-Bromo Isomer (Common): Br is ortho to Me and meta to OMe.[1]
Part 3: Synthesis & Regioselectivity
Synthesizing 1-bromo-3,4-dimethoxy-2-methylbenzene presents a challenge in regiocontrol.[1] The starting material, 3,4-dimethoxytoluene (4-methylveratrole) , has three potential sites for electrophilic aromatic substitution (EAS): positions 2, 5, and 6.[1]
The Regioselectivity Problem
Position 6 (Major Product): Activated by the ortho-methoxy group (C1 of toluene numbering) and ortho-methyl group.[1] Less sterically hindered. This yields 6-bromo-3,4-dimethoxytoluene .[1]
Position 2 (Target Product): Activated by the ortho-methoxy group (C3) and ortho-methyl group.[1] However, it is sterically hindered (sandwiched between Me and OMe).
Position 5: Activated by the ortho-methoxy group (C4) but meta to the methyl group. Usually less favored than 6.
To synthesize the 2-bromo isomer preferentially, one must often employ blocking groups or specific directing conditions, or separate it from the mixture where it is a minor component.[1]
Synthetic Protocol (Direct Bromination)
Note: This protocol produces a mixture; chromatographic separation is required.[1]
Add NBS portion-wise to maintain low concentration of active brominating species.[1]
Stir at room temperature for 4 hours.
Workup: Quench with saturated
, extract with DCM.
Purification:
The crude mixture will contain primarily the 6-bromo isomer.
Flash Column Chromatography: Silica gel, Hexane/EtOAc gradient.[1] The 2-bromo isomer (more crowded, slightly different polarity) typically elutes after the less polar 6-bromo isomer (verify with TLC).[1]
Synthesis Pathway Diagram
Caption: Regioselectivity in the bromination of 3,4-dimethoxytoluene. The target molecule is the minor, sterically hindered product.[1]
Part 4: Analytical Characterization (NMR)
Distinguishing the target 2-bromo isomer from the common 6-bromo isomer is critical.[1]
-NMR provides a definitive self-validating check based on aromatic proton coupling.[1]
Validation Protocol:
If your aromatic region shows two sharp singlets, you have synthesized the incorrect isomer (6-bromo).[1] If you observe two doublets with
Hz, you have successfully isolated the 1-bromo-3,4-dimethoxy-2-methylbenzene .[1]
References
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry, 2014.[1] Link
National Institute of Standards and Technology (NIST). Benzene, 1-bromo-3,4-dimethoxy-2-methyl- (CAS 74866-17-4).[1] NIST Chemistry WebBook.[3] Link
PubChem. 1-Bromo-3,4-dimethoxy-2-methylbenzene Compound Summary. National Library of Medicine. Link[1]
Google Patents. CN107417501B: Preparation method of pinaverium bromide intermediate. (Discusses regioselectivity of bromoveratrole derivatives). Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Regioselective bromination of 3,4-dimethoxytoluene protocols
Content Type: Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Rationale
The bromination of 3,4-dimethoxytoluene (also known as 4-methylveratrole) is a pivotal transformation in the synthesis of isoquinoline alkaloids, agrochemicals, and pharmaceutical intermediates such as Pinaverium bromide .
While the substrate is electron-rich and highly activated toward Electrophilic Aromatic Substitution (EAS), achieving high regioselectivity poses a challenge due to the competing directing effects of the methyl and methoxy groups. Furthermore, the benzylic methyl group is susceptible to radical bromination under inappropriate conditions.
This guide details three validated protocols designed to maximize the yield of the nuclear brominated product, 1-bromo-4,5-dimethoxy-2-methylbenzene (typically referred to as the 6-bromo isomer relative to the toluene core), while suppressing benzylic substitution and poly-bromination.
Mechanistic Insight: The Regioselectivity Battle
The regiochemical outcome is governed by the interplay of electronic activation and steric hindrance:
Position 2 (Steric Trap): Located between the methyl and methoxy groups. Sterically crowded and kinetically disfavored.
Position 5: Ortho to C4-OMe and Para to C1-Me. Activated, but less favored than C6 due to the stronger directing synergy at C6.
Position 6 (Target): Ortho to C1-Me and Para to C3-OMe. This position benefits from the strong para-directing effect of the C3-methoxy group and the ortho-directing effect of the methyl group. It is the kinetically dominant site for EAS.
Decision Matrix: Protocol Selection
Choose the protocol that best aligns with your available equipment, scale, and sustainability goals.
Figure 1: Decision tree for selecting the optimal bromination protocol based on experimental constraints.
Experimental Protocols
Protocol A: Mild Regioselective Bromination using NBS (Recommended)
Best for: Laboratory scale (1g – 50g), high purity requirements, and avoiding liquid bromine handling.
Principle: N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile) favors the ionic EAS pathway over the radical pathway, effectively suppressing benzylic bromination [1].
Materials:
3,4-Dimethoxytoluene (1.0 equiv)
N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water if yellow/degraded.
Best for: Large scale, sustainability-focused projects, and "On Water" chemistry.
Principle: In situ generation of electrophilic bromine species (Br+) from HBr and H2O2. This method mimics haloperoxidase enzymatic activity and minimizes organic solvent waste [2].
Solvent: Water (or Methanol/Water 1:1 for solubility).
Workflow:
Setup: Charge a flask with 3,4-dimethoxytoluene (10 mmol) and Water (10 mL). The substrate will form an emulsion (heterogeneous).
Acid Addition: Add HBr (11 mmol) to the rapidly stirring emulsion.
Oxidant Addition: Add H2O2 (11 mmol) dropwise over 20 minutes at room temperature. Caution: Exothermic reaction.
Reaction: Stir vigorously at 25–30°C for 2 hours. The color will transition from transient red (Br2) to pale yellow/white precipitate.
Workup: Filter the precipitated solid directly. Wash the filter cake with water (3 x 10 mL) and cold 5% NaHCO3.
Drying: Dry the solid in a vacuum oven at 40°C.
Protocol C: Classical Bromination (Br2 / DCM)
Best for: Situations where reagents must be anhydrous or when NBS/H2O2 are unavailable.
Principle: Direct electrophilic attack. Requires strict temperature control to prevent over-bromination (dibromo species).[6]
Setup: Dissolve 3,4-dimethoxytoluene (10 mmol) in DCM (20 mL) under N2 atmosphere.
Cooling: Cool to -10°C to 0°C (Salt/Ice bath). Critical Step.
Addition: Prepare a solution of Br2 (10 mmol) in DCM (5 mL). Add this dropwise over 30 minutes.
Scrubbing: Ensure the reaction vessel is vented through a sodium thiosulfate scrubber to trap HBr fumes.
Reaction: Stir at 0°C for 1 hour. Do not let the temperature rise above 5°C until completion.
Quench: Pour into saturated NaHCO3/Na2S2O3 solution.
Isolation: Separate phases, dry organic layer (MgSO4), and concentrate.
Quality Control & Self-Validation
To ensure the integrity of the protocol, you must validate the regiochemistry. The major product is 1-bromo-4,5-dimethoxy-2-methylbenzene (6-bromo isomer).
Data Summary Table
Parameter
Protocol A (NBS)
Protocol B (Green)
Protocol C (Br2)
Yield
88–95%
85–92%
80–88%
Regioselectivity
>98:2 (6-Br : 5-Br)
>95:5
~90:10
Benzylic Br
< 0.5%
< 1%
2–5% (Temp dependent)
Atom Economy
Moderate
High
High
Structural Validation (NMR)
The distinction between the 6-bromo and 5-bromo isomers is definitive using 1H NMR and NOE (Nuclear Overhauser Effect) .
1H NMR (CDCl3, 400 MHz):
Aromatic Protons: The 6-bromo isomer retains protons at positions 2 and 5 (relative to toluene numbering). These protons are para to each other.
Signal Pattern: Two sharp singlets in the aromatic region (approx. δ 7.0 and δ 6.7 ppm).
Methyl Group: Singlet at approx. δ 2.3 ppm.
Methoxy Groups: Two singlets at approx. δ 3.8–3.9 ppm.
NOE Diagnostic (The "Self-Validating" Step):
6-Bromo Isomer (Target):
Irradiate Methyl (C1-Me): Strong NOE enhancement of H-2 (aromatic singlet).
Crucial: No NOE enhancement of the other aromatic proton (H-5), as it is blocked by the Bromine at C6 and OMe at C4.
5-Bromo Isomer (Impurity):
Irradiate Methyl (C1-Me): Strong NOE enhancement of H-2 AND H-6 .
Since H-6 is ortho to the methyl group in the 5-bromo isomer, its absence in the NOE spectrum confirms the Bromine is at the 6-position.
GC-MS Validation
Molecular Ion: m/z 230 and 232 (1:1 ratio due to 79Br/81Br isotopes).
Fragmentation: Loss of Methyl (M-15) and Bromine (M-79/81).
References
Regioselective Bromination with NBS: Carreno, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regioselective Nuclear Brominating Agent for Methoxybenzenes and Naphthalenes." Journal of Organic Chemistry, vol. 60, no. 16, 1995, pp. 5328–5331. Link
Green Oxidative Bromination: Podgoršek, A., et al. "Oxidative Halogenation with Hydrogen Peroxide and Hydrogen Halide in Water." Green Chemistry, vol. 9, 2007, pp. 1212-1218. Link
Synthesis of Pinaverium Bromide Intermediates: Patent CN107417501A. "Preparation method of 2-bromo-4,5-dimethoxybenzyl bromide." (Discusses the nuclear bromination precursor). Link
General EAS Selectivity: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013.
Synthesis of 2-Bromo-3,4-dimethoxy-1-methylbenzene from 3,4-dimethoxytoluene
Executive Summary & Strategic Analysis This Application Note details the regioselective synthesis of 2-bromo-3,4-dimethoxy-1-methylbenzene (Target A ) from 3,4-dimethoxytoluene (Starting Material SM ). Critical Regiosele...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
This Application Note details the regioselective synthesis of 2-bromo-3,4-dimethoxy-1-methylbenzene (Target A ) from 3,4-dimethoxytoluene (Starting Material SM ).
Critical Regioselectivity Alert:
A common pitfall in this synthesis is the assumption that direct electrophilic bromination (e.g., Br₂/AcOH or NBS) will yield the 2-bromo isomer. It does not.
Direct Bromination (EAS): Controlled by steric hindrance and electronic activation, predominantly yielding the 6-bromo isomer (also known as 6-bromo-4-methylveratrole). The 2-position is sterically "sandwiched" between the methyl and methoxy groups, making it inaccessible to standard electrophilic attack.
Directed Ortho-Metalation (DoM): To access the sterically congested 2-position , a lithiation strategy mediated by the coordination of the 3-methoxy group is required.
This guide provides the protocol for the Directed Ortho-Metalation (DoM) route, which is the only reliable method to synthesize the specific 2-bromo isomer requested.
Mechanistic Pathway & Regiocontrol
The synthesis relies on the Coordination-Induced Proximity Effect (CIPE) . While the methyl group at C1 is weakly activating and ortho-directing, the methoxy groups at C3 and C4 are strong directing groups.
Pathway A (Undesired - EAS): In standard bromination, the C6 position is activated by the C3-OMe (para) and C1-Me (ortho) and is sterically open. The C5 position is activated by C4-OMe (ortho). The C2 position is blocked by the "buttressing effect" of the C1-Me and C3-OMe.
Pathway B (Target - DoM): n-Butyllithium coordinates to the oxygen lone pairs of the C3-methoxy group. This pre-complexation directs the lithium base to deprotonate the nearest proton (C2), overcoming the steric barrier.
Visualizing the Regioselectivity Divergence
Experimental Protocol: Directed Ortho-Metalation
Objective: Selective bromination at the C2 position.
Scale: 10 mmol (adaptable).
Reagents & Materials[1][2][3][4][5][6]
Reagent
Role
Equiv.
Amount (10 mmol scale)
Notes
3,4-Dimethoxytoluene
Substrate
1.0
1.52 g
Dry, free of alcohol
n-Butyllithium
Base
1.2
~4.8 mL (2.5 M in hexanes)
Titrate before use
TMEDA
Ligand
1.3
1.51 g (1.95 mL)
Distilled over CaH₂
1,2-Dibromo-1,1,2,2-tetrafluoroethane
Electrophile
1.5
3.90 g
Source of Br⁺
THF (Anhydrous)
Solvent
-
30 mL
Freshly distilled/dried
Note: 1,2-Dibromo-1,1,2,2-tetrafluoroethane is preferred over elemental bromine for quenching aryllithiums to minimize side reactions (e.g., radical bromination or Wurtz coupling). If unavailable, CBr₄ or NBS can be used as alternatives.
Step-by-Step Procedure
Step 1: System Preparation
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet.
Cool the flask to room temperature under a positive pressure of inert gas.
Step 2: Formation of the Lithiated Intermediate
Charge the flask with Anhydrous THF (30 mL) and TMEDA (1.95 mL) .
Add 3,4-Dimethoxytoluene (1.52 g) via syringe.
Cool the solution to 0 °C (ice/water bath). Note: Unlike many lithiations requiring -78 °C, the coordination of the methoxy group stabilizes the lithiated species effectively at 0 °C.
Add n-Butyllithium (4.8 mL, 2.5 M) dropwise over 10 minutes.
Observation: The solution may turn a bright yellow or orange color, indicating the formation of the aryllithium species.
Stir the mixture at 0 °C for 1 hour to ensure complete metalation at the C2 position.
Step 3: Electrophilic Quench
Cool the reaction mixture to -78 °C (dry ice/acetone bath) to control the exotherm of the quench.
Dissolve the bromine source (e.g., 1,2-Dibromo-1,1,2,2-tetrafluoroethane ) in 5 mL of anhydrous THF.
Add the electrophile solution dropwise to the reaction mixture.
Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature over 1 hour.
Step 4: Work-up and Isolation
Quench the reaction with saturated aqueous NH₄Cl (20 mL) .
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL) .
Wash the combined organics with Water (30 mL) and Brine (30 mL) .
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Purification: The crude oil usually requires flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to remove traces of unreacted starting material or slight regioisomers (though DoM is highly selective).
Characterization & Validation
To confirm you have synthesized the 2-bromo isomer (Target) and not the 6-bromo isomer (Pitfall), utilize ¹H NMR coupling constants.
Feature
2-Bromo Isomer (Target)
6-Bromo Isomer (Pitfall)
Structure
Br is between Me and OMe.
Br is para to OMe.
Aromatic Protons
Two protons at C5 and C6.
Two protons at C2 and C5.
Coupling Pattern
Ortho-coupling (d, J ≈ 8.0 Hz) . The protons at C5 and C6 are neighbors.
Para-singlets (s) . The protons at C2 and C5 are isolated from each other.
¹H NMR Shift
Two doublets in the aromatic region.
Two singlets in the aromatic region.
Expected ¹H NMR Data (CDCl₃, 400 MHz) for Target:
δ 6.95 (d, J = 8.2 Hz, 1H, H-6)
δ 6.78 (d, J = 8.2 Hz, 1H, H-5)
δ 3.85 (s, 3H, OMe)
δ 3.82 (s, 3H, OMe)
δ 2.35 (s, 3H, Ar-Me)
Process Workflow Diagram
Safety & Handling
n-Butyllithium: Pyrophoric. Must be handled under strict inert atmosphere. Use a syringe with a locking tip or cannula transfer.
1,2-Dibromo-1,1,2,2-tetrafluoroethane: An ozone-depleting substance (halon alternative). If restricted in your region, use N-Bromosuccinimide (NBS) (added as a solid or solution at -78°C) as a viable alternative, though yields may be slightly lower due to solubility issues at low temps.
Exotherms: The quenching step is highly exothermic. Ensure the cooling bath is effective before addition.
References
Regioselective Metalation of Resorcinol Derivatives:
Winkle, M. R.; Ronald, R. C. "Regioselective metalation reactions of some substituted (methoxymethoxy)arenes." J. Org.[1] Chem.1982 , 47, 2101–2108.[1]
[Link]
(Establishes the directing power of methoxy groups in crowded systems).
General Review of Directed Ortho Metalation:
Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chem. Rev.1990 , 90, 879–933.
[Link]
Contrast with Electrophilic Bromination (The 6-Bromo Isomer)
Application Note: Optimized Benzylic Bromination of 2-Bromo-3,4-dimethoxytoluene
[1] Abstract & Scope This technical guide details the protocol for the regioselective benzylic bromination of 2-Bromo-3,4-dimethoxytoluene using N-Bromosuccinimide (NBS).[1] This transformation is a critical step in the...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Scope
This technical guide details the protocol for the regioselective benzylic bromination of 2-Bromo-3,4-dimethoxytoluene using N-Bromosuccinimide (NBS).[1] This transformation is a critical step in the synthesis of isoquinoline alkaloids and functionalized heterocycles.
The substrate presents a specific challenge: the electron-rich 3,4-dimethoxy ring system strongly favors electrophilic aromatic substitution (EAS) over the desired radical substitution. This guide provides a "Green Chemistry" optimized protocol using Trifluorotoluene (PhCF₃) as a superior, environmentally responsible alternative to Carbon Tetrachloride (CCl₄), ensuring high regioselectivity and yield.
Mechanistic Insight & Reaction Design[1]
The Competitive Landscape
The success of this reaction relies entirely on suppressing the ionic pathway. The methoxy groups at positions 3 and 4 significantly increase the electron density of the aromatic ring, making position 6 highly susceptible to nuclear bromination (EAS).
Desired Pathway (Radical): Homolytic cleavage of NBS
Bromine radical Hydrogen abstraction at the benzylic methyl group.[2]
Undesired Pathway (Ionic): Lewis acid or HBr-catalyzed generation of Br⁺
Electrophilic attack at the aromatic ring (specifically C6).
Mechanism Diagram
The following diagram illustrates the divergence between the desired Wohl-Ziegler pathway and the parasitic EAS side reaction.
Figure 1: Mechanistic competition between the desired Wohl-Ziegler radical substitution and ionic nuclear bromination.
Experimental Optimization
Solvent Selection: The Move to PhCF₃
Historically, CCl₄ was the standard solvent due to its non-polarity and lack of abstractable hydrogens. However, due to severe toxicity and ozone depletion, Trifluorotoluene (PhCF₃) is the validated replacement.[1]
Why PhCF₃? It mimics the dielectric constant of Dichloromethane (DCM) but possesses the radical inertness of CCl₄. It allows for higher reflux temperatures (102°C vs 77°C for CCl₄), accelerating the radical kinetics which favors the benzylic substitution over the lower-energy ionic pathway.
Recrystallize from H₂O if yellow/brown (indicates free Br₂).
AIBN
0.05
Radical Initiator
Add in two portions to sustain the radical chain.
PhCF₃
0.5 M
Solvent
Degas with N₂/Ar to remove O₂ (radical quencher).
Detailed Protocol
Phase 1: Preparation
Purification of NBS: If the NBS is yellow, it contains free bromine and HBr, which will immediately cause nuclear bromination. Recrystallize from hot water and dry thoroughly in a vacuum desiccator over P₂O₅.
Solvent Degassing: Sparge Trifluorotoluene (PhCF₃) with Argon or Nitrogen for 15 minutes prior to use. Oxygen acts as a radical trap and inhibits initiation.
Phase 2: Reaction Setup
Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
Add 2-Bromo-3,4-dimethoxytoluene (1.0 equiv) and NBS (1.05 equiv).[1]
Add PhCF₃ to achieve a concentration of 0.5 M (relative to substrate).
Initiation: Add the first portion of AIBN (0.025 equiv).
Heating: Immerse the flask in a pre-heated oil bath at 105°C . The solvent should reflux vigorously.
Visual Cue: The dense white NBS solid will eventually convert to less dense succinimide, which floats to the top.
Phase 3: Progression & Monitoring[1][3]
After 1 hour of reflux, add the second portion of AIBN (0.025 equiv).
Continue reflux for 2–4 hours.
QC Check: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[3]
Target: >95% consumption of starting material.
Warning: If the reaction stalls, do NOT add excess NBS immediately. Add 0.01 equiv of AIBN and check again in 30 mins. Excess NBS leads to dibromination (benzal bromide).
Phase 4: Workup (Succinimide Removal)
Cool the reaction mixture to 0°C (ice bath). This precipitates the succinimide byproduct completely.
Filtration: Filter the cold mixture through a sintered glass funnel or a pad of Celite. Wash the cake with cold PhCF₃ or Hexane.
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at <40°C. Note: Benzylic bromides are thermally unstable; avoid high heat during evaporation.
Phase 5: Purification
The crude residue is typically a yellow oil or low-melting solid.
Crystallization: Dissolve the residue in a minimum amount of boiling Hexane (with trace EtOAc if needed). Allow to cool slowly to RT, then to -20°C.
Filtration: Collect the crystals.
Storage: Store under Argon at -20°C. Do not store in contact with metal spatulas or moist air.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.[1]
Quality Control & Troubleshooting
Analytical Data (Expected)
¹H NMR (CDCl₃):
Look for the disappearance of the Ar-CH₃ singlet (approx. 2.2-2.4 ppm).
Appearance of the benzylic CH₂-Br singlet. Due to the electron-rich ring and ortho-bromo substituent, this typically shifts downfield to 4.5 – 4.7 ppm .[1]
Aromatic protons and methoxy groups will remain largely unchanged but may show slight shifts.
Impurity Profile:
Starting Material: Incomplete conversion.
Benzal Bromide (Ar-CHBr₂):[1] Result of over-reaction. Appears as a singlet further downfield (>6.5 ppm).
Nuclear Bromide:[1][4] Result of ionic reaction. Check integration of aromatic protons.
Waste: All aqueous washes and silica waste must be treated as halogenated organic waste.
References
Djerassi, C. (1948).[7][8] Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.[1][7] Link
Podgoršek, A., et al. (2009).[1] "Green" Wohl-Ziegler Bromination: A Comparison of Solvents. Green Chemistry, 11, 1204-1206.[1] (Validating PhCF₃ and Methyl Acetate as alternatives). Link
Togo, H., & Hirai, T. (2003).[1] Radical Reaction of N-Bromosuccinimide in Ionic Liquids and Green Solvents. Synlett, 2003(5), 0702-0704.[1][8] Link
Vaughn, H. L., et al. (2013).[1] Solvent-Free Wohl-Ziegler Bromination. Journal of Organic Chemistry. (Reference for solid-state/solvent-free variations). Link
Technical Support Center: Improving Regioselectivity in 3,4-Dimethoxytoluene Bromination
Welcome to the technical support center dedicated to the bromination of 3,4-dimethoxytoluene. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the bromination of 3,4-dimethoxytoluene. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this electrophilic aromatic substitution. Here, we delve into the nuances of controlling regioselectivity to favor the desired 6-bromo isomer, a crucial intermediate in various synthetic pathways.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the bromination of 3,4-dimethoxytoluene, providing a systematic approach to problem-solving.
Issue 1: Poor Regioselectivity - Formation of a Mixture of Isomers (2-bromo and 6-bromo)
Question: My reaction is producing a significant amount of the undesired 2-bromo-3,4-dimethoxytoluene alongside the desired 6-bromo isomer. How can I improve the selectivity for the 6-position?
Underlying Principles: The regiochemical outcome of the bromination of 3,4-dimethoxytoluene is a classic example of the interplay between electronic and steric effects. Both methoxy groups and the methyl group are ortho, para-directing activators.[1] However, the C6 position is electronically favored due to the cumulative activating effect of the para-methoxy group and the ortho-methyl group. The C2 position is activated by the ortho-methoxy group and the meta-methyl group. Steric hindrance from the adjacent methyl group and the C3-methoxy group can influence the accessibility of the C2 and C5 positions for the incoming electrophile.[2]
Possible Causes & Recommended Actions:
Possible Cause
Recommended Action
Rationale
High Reaction Temperature
Perform the reaction at lower temperatures (e.g., 0 °C to -20 °C).[3]
Lower temperatures increase the kinetic control of the reaction, favoring the electronically most activated and sterically accessible position (C6). Higher temperatures can lead to the formation of thermodynamically controlled products, potentially increasing the proportion of other isomers.[4]
Highly Reactive Brominating Agent
Use a less reactive or bulkier brominating agent, such as N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂).[5][6]
NBS provides a slow, controlled release of bromine, which can enhance selectivity.[7] The bulkier nature of the brominating species derived from NBS can also sterically disfavor attack at the more hindered C2 position.
Solvent Effects
Screen a variety of solvents with different polarities (e.g., dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), acetic acid, or acetonitrile).[3][5]
The polarity of the solvent can influence the stability of the arenium ion intermediate (sigma complex) and affect the regiochemical outcome.[3] Acetic acid, for instance, can protonate the methoxy groups, altering their directing ability.
Inadequate Catalyst Choice
If using a catalyst, consider milder options. For NBS bromination, sometimes no catalyst is needed for highly activated rings. If using Br₂, a mild Lewis acid like FeBr₃ can be employed.[8]
Strong Lewis acids can increase the electrophilicity of bromine, making it less selective. For a highly activated substrate like 3,4-dimethoxytoluene, a strong catalyst may not be necessary and could lead to over-reaction or reduced selectivity.[9]
Issue 2: Formation of Dibrominated or Polybrominated Byproducts
Question: My reaction is yielding significant amounts of dibromo-3,4-dimethoxytoluene. How can I favor monobromination?
Underlying Principles: 3,4-Dimethoxytoluene is a highly activated aromatic ring due to the presence of two electron-donating methoxy groups and a methyl group.[1] This high reactivity can make it susceptible to further bromination after the first bromine atom has been introduced.
Possible Causes & Recommended Actions:
Possible Cause
Recommended Action
Rationale
Excess Brominating Agent
Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent.
Carefully controlling the stoichiometry is crucial to prevent over-bromination of the activated ring.
Prolonged Reaction Time / High Temperature
Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. Run the reaction at the lowest effective temperature.[4]
Over-extending the reaction time or using excessive heat can provide the necessary energy for the less favorable second bromination to occur.
Concentrated Reaction Mixture
Perform the reaction at a lower concentration.
Higher concentrations can increase the frequency of collisions between the monobrominated product and the brominating agent, leading to a higher likelihood of dibromination.
Issue 3: Low or No Conversion to Product
Question: I am observing very little or no consumption of my starting material. What could be wrong?
Possible Causes & Recommended Actions:
Possible Cause
Recommended Action
Rationale
Inactive Brominating Agent
Use a fresh bottle of the brominating agent or purify it before use. For example, NBS can be recrystallized from water.
Brominating agents like NBS can decompose over time, especially if exposed to moisture or light.[8]
Insufficient Activation
If using NBS without a catalyst, a small amount of a protic acid (like acetic acid) or a Lewis acid may be required to generate the active brominating species.[8]
While 3,4-dimethoxytoluene is activated, some conditions may require a catalyst to initiate the reaction.
Reaction Temperature is Too Low
Gradually increase the reaction temperature while monitoring for product formation.
While low temperatures are good for selectivity, there is a threshold below which the reaction rate will be impractically slow.
II. Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for the preferred bromination at the C6 position of 3,4-dimethoxytoluene?
A1: The regioselectivity is governed by the principles of electrophilic aromatic substitution. The two methoxy groups and the methyl group are all electron-donating and direct incoming electrophiles to the ortho and para positions. The C6 position is ortho to the methyl group at C1 and para to the methoxy group at C3, and meta to the methoxy group at C4. The C2 position is ortho to the methoxy group at C3 and meta to the methyl group at C1 and the methoxy group at C4. The cumulative electronic effect of these substituents makes the C6 position the most nucleophilic and thus the most reactive towards electrophilic attack.[4] The formation of the arenium ion intermediate is the rate-determining step, and the stability of this intermediate dictates the major product.[10] The arenium ion formed by attack at C6 is better stabilized by resonance.
Q2: Can I use elemental bromine (Br₂) for this reaction, and what are the expected challenges?
A2: Yes, molecular bromine can be used, often in the presence of a Lewis acid catalyst like FeBr₃.[11] However, elemental bromine is highly reactive and less selective than NBS, which can lead to a greater mixture of isomers and a higher potential for the formation of polybrominated byproducts.[12] Safety is also a significant concern, as Br₂ is highly toxic and corrosive.[13]
Q3: How does the choice of solvent impact the regioselectivity?
A3: The solvent can influence the reaction in several ways. Polar solvents can stabilize the charged arenium ion intermediate, potentially affecting the energy differences between the transition states leading to different isomers.[3] Some solvents, like acetic acid, can participate in the reaction by protonating the methoxy groups, which would change their directing influence. Non-polar solvents like CCl₄ are often used for radical brominations but can also be used for electrophilic brominations with NBS to minimize side reactions.[14]
Q4: What analytical techniques are best for determining the isomeric ratio of the products?
A4: Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for separating and quantifying the volatile bromo-dimethoxytoluene isomers.[15] High-Performance Liquid Chromatography (HPLC) can also be used, particularly with a C18 column (reverse-phase).[16] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation. The proton NMR spectra of the isomers will show distinct splitting patterns and chemical shifts for the aromatic protons, allowing for unambiguous identification and quantification.
III. Experimental Protocols
Protocol 1: Selective Monobromination of 3,4-Dimethoxytoluene using NBS
This protocol is designed to favor the formation of 6-bromo-3,4-dimethoxytoluene.
Materials:
3,4-Dimethoxytoluene
N-Bromosuccinimide (NBS)
Dichloromethane (CH₂Cl₂), anhydrous
Round-bottom flask
Magnetic stirrer
Ice bath
Standard workup and purification reagents (e.g., sodium thiosulfate solution, brine, sodium sulfate, silica gel for chromatography)
Procedure:
Dissolve 3,4-dimethoxytoluene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C using an ice bath.
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS.
Upon completion (typically 1-3 hours, when the starting material is consumed), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Separate the organic layer, wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired 6-bromo-3,4-dimethoxytoluene.
IV. Visualizing Reaction Control
Decision Workflow for Optimizing Regioselectivity
Caption: A workflow for troubleshooting and optimizing the regioselectivity of 3,4-dimethoxytoluene bromination.
Caption: The two-step mechanism of electrophilic aromatic bromination.[17]
V. References
Benchchem. (n.d.). Dealing with unexpected regioselectivity in aromatic bromination with BDMS. Retrieved from
Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from
Jaskowska, J., et al. (n.d.). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Retrieved from
Zhang, Y., et al. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. Retrieved from
Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from
Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from
Schammel, M. H., et al. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(29), 16594-16610. Retrieved from
Tamba, V., et al. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2147. Retrieved from
Jalali, E. (2017, May). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. Retrieved from
Smith, K., et al. (n.d.). Catalytic process for selective aromatic bromination. Google Patents. Retrieved from
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from
Benchchem. (n.d.). Technical Support Center: Regioselectivity in the Bromination of 3,5-Dimethoxytoluene. Retrieved from
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from
Ashenhurst, J. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. Retrieved from
MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from
Technical Support Center: Isomer Purification (Brominated Homoveratroles)
The following Technical Support Guide is designed for researchers dealing with the regiochemical separation of 2-bromo-3,4-dimethoxytoluene (minor, sterically hindered isomer) and 6-bromo-3,4-dimethoxytoluene (major, the...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers dealing with the regiochemical separation of 2-bromo-3,4-dimethoxytoluene (minor, sterically hindered isomer) and 6-bromo-3,4-dimethoxytoluene (major, thermodynamically favored isomer).
Subject: Separation of 2-bromo and 6-bromo-3,4-dimethoxytoluene isomers.
Applicable For: Synthetic Organic Chemists, Process Chemists, Medicinal Chemists.
Date Last Updated: February 25, 2026.
Core Diagnostic & Triage
Before attempting separation, you must definitively characterize your crude mixture. Relying solely on TLC is the most common cause of failure due to the similar polarity of these regioisomers.
The Regioselectivity Landscape
In the bromination of 3,4-dimethoxytoluene (4-methylveratrole), the directing effects dictate the product ratio:
6-Bromo (Major): Directed by the strong para-activation of the C3-methoxy and ortho-activation of the C1-methyl. This position is sterically accessible.[1]
2-Bromo (Minor): Theoretically activated by ortho-methoxy and ortho-methyl groups, but severely inhibited by the "buttressing effect" (steric clash) between the C1-methyl and C3-methoxy groups.
Diagnostic FAQ: "Which isomer do I have?"
Feature
6-Bromo Isomer (Major)
2-Bromo Isomer (Minor)
Why?
1H NMR Pattern
Two Singlets
Two Doublets ( Hz)
6-Br: Protons at C2 and C5 are para (no coupling).2-Br: Protons at C5 and C6 are ortho (strong coupling).
Crystallinity
High (Solid)
Low (Oil/Low-MP Solid)
6-Br is symmetric and packs well. 2-Br is twisted out of planarity due to sterics.
TLC ()
Slightly Lower (More Polar)
Slightly Higher (Less Polar)
The 2-Br isomer often exhibits "ortho-displacement," reducing effective polarity by twisting the methoxy group.
Critical Check: Run a crude
H NMR in . If you see two singlets in the aromatic region (~6.7–7.3 ppm), you have predominantly the 6-bromo isomer. If you see doublets, you have the 2-bromo (or 5-bromo) isomer.
Troubleshooting Guides
Scenario A: "I need the 6-bromo isomer, but it contains 5-10% of the 2-bromo impurity."
Recommendation: Selective Recrystallization.[2]
The 6-bromo isomer has a significantly higher lattice energy than the 2-bromo isomer.
Protocol:
Solvent Selection: Use hot Ethanol (EtOH) or a Hexane/Ethyl Acetate (9:1) mixture.
Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.
Cooling: Allow to cool slowly to room temperature, then to 4°C.
Filtration: The crystals formed are likely pure 6-bromo. The 2-bromo isomer will remain in the mother liquor (filtrate) due to its inability to pack efficiently into the 6-bromo lattice [1].
Scenario B: "I need the 2-bromo isomer, but it is the minor product."
Recommendation: Enrichment via Mother Liquor + Flash Chromatography.
You cannot easily crystallize the 2-bromo isomer directly from a crude mixture dominated by the 6-bromo isomer.
Protocol:
Perform Recrystallization (as above): Isolate the crystals (6-bromo) and set them aside.
Concentrate Filtrate: Rotovap the mother liquor. This oil is now significantly enriched in the 2-bromo isomer (e.g., from 10% to 60%).
Flash Chromatography:
Stationary Phase: Silica Gel (High surface area, 40-63 µm).
Mobile Phase: Toluene (100%) or Hexane/Dichloromethane (Gradient). Note: Toluene often provides better separation for aromatic isomers than Hexane/EtOAc due to
- interactions.
Loading: Low loading (<1% w/w) is required for baseline separation.
Scenario C: "My TLC shows one spot, but NMR shows a mixture."
Recommendation: Switch Analytical Methods.
Standard silica TLC often fails to resolve these isomers.
Solution: Use GC-MS or HPLC (C18 column, Methanol/Water gradient). The 2-bromo isomer usually elutes faster on GC due to higher volatility (steric strain lowers the boiling point slightly) and later on Reverse Phase HPLC (more lipophilic due to twisted methoxy groups hiding polar oxygen lone pairs).
Visual Workflow (Decision Tree)
The following diagram outlines the logical flow for processing the reaction mixture based on your target isomer.
Caption: Operational workflow for isolating 2-bromo and 6-bromo isomers based on abundance and physical properties.
Purification methods for 2-Bromo-3,4-dimethoxy-1-methylbenzene oil
Technical Support Center: Purification of 2-Bromo-3,4-dimethoxy-1-methylbenzene Executive Summary You are likely accessing this guide because your synthesis of 2-Bromo-3,4-dimethoxy-1-methylbenzene (also referred to as 2...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 2-Bromo-3,4-dimethoxy-1-methylbenzene
Executive Summary
You are likely accessing this guide because your synthesis of 2-Bromo-3,4-dimethoxy-1-methylbenzene (also referred to as 2-bromo-3,4-dimethoxytoluene) has resulted in a persistent, viscous oil rather than the expected crystalline solid, or you are struggling to remove regioisomers.
This molecule belongs to a class of brominated veratrole derivatives often plagued by "oiling out" phenomena. This occurs when regioisomers (specifically the 5-bromo or 6-bromo analogs) or unreacted starting materials depress the melting point of the target compound. This guide provides a logic-driven troubleshooting pathway to transition your crude oil into a high-purity intermediate.
Part 1: Diagnostic & Initial Assessment
Q: Why is my product an oil? I expected a solid.A: The "oil" state is the primary symptom of impurity-induced melting point depression.
Regioisomer Contamination: Direct bromination of 3,4-dimethoxytoluene typically favors the 6-position (para to the 3-methoxy group) due to steric and electronic directing effects. If you are targeting the 2-position (sandwiched between methyl and methoxy), your crude likely contains significant amounts of the thermodynamic 6-bromo isomer or the 5-bromo isomer.
Residual Solvent: High-boiling solvents (e.g., DMF, acetic acid) used in bromination can trap the product in an oil phase.[1]
Polybromination: Over-brominated byproducts drastically alter physical properties.
Q: How do I determine the next step?A: Perform a quantitative GC-MS or H-NMR .
If Starting Material > 5%: You must perform Vacuum Distillation (Tier 1). Crystallization will fail.
If Isomers Present: You must perform Column Chromatography or Fractional Crystallization (Tier 2/3).
If Purity > 95% but still Oil: You need Seed-Induced Crystallization (Tier 3).[1]
Part 2: Purification Workflows (The Protocols)
Tier 1: Vacuum Distillation (Removal of Volatiles)
Use this when significant unreacted 3,4-dimethoxytoluene is present.[1]
Mechanism: The non-brominated starting material boils significantly lower than the brominated product. Removing it breaks the "solubility lock" that keeps your product as an oil.
Protocol:
Setup: Short-path distillation head with a high-vacuum pump (< 1 mmHg).
Fraction 2 (Target Product): The boiling point will likely spike to 110–130°C (at 0.5 mmHg).
Collection: Discard the low-boiling foreshot. Collect the main viscous fraction.
Post-Distillation: The residue often crystallizes spontaneously upon cooling once the starting material is removed.
Tier 2: Chemical Decontamination (The Wash)
Use this to remove phenolic byproducts (demethylation impurities) or acidic residues.
Protocol:
Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
Wash 1: 10% Sodium Bisulfite (
) to quench active bromine species (removes orange/red color).
Wash 2: 1M NaOH (Cold). Critical: This removes any phenols formed by acid-catalyzed demethylation during bromination. Phenols are potent crystallization inhibitors.
Dry: Wash with Brine, dry over
, and concentrate.
Tier 3: Fractional Crystallization (The Isomer Split)
Use this to separate the 2-bromo target from the 6-bromo major isomer.
Dissolve crude oil in boiling Hexanes (minimum amount).
Add Ethyl Acetate dropwise until the solution is clear at reflux.
The "Slow Cool": Wrap the flask in foil and let it cool to Room Temp (RT) over 4 hours.
Troubleshooting the Oil: If an oil separates at the bottom (oiling out):
Reheat to reflux.
Add 5% more Ethyl Acetate.
Add a seed crystal (if available) at 35°C.
Scratch the glass surface with a glass rod to induce nucleation.
Part 3: Decision Logic & Visualization
The following diagram illustrates the decision matrix for purifying the crude oil.
Caption: Logical workflow for converting crude brominated oil into purified solid, prioritizing bulk impurity removal before fine isomer separation.
Part 4: Technical Data & Specifications
Parameter
Specification / Note
Boiling Point (Est.)
125–135°C @ 1 mmHg (Isomer dependent)
Melting Point
2-Bromo isomer: Often lower melting (oil/solid mix).6-Bromo isomer: ~82–83°C [1].[1][2]
TLC Conditions
10% EtOAc in Hexanes. (Product) ≈ 0.4–0.5. (SM) ≈ 0.6.
Flash Chromatography
Silica Gel (230–400 mesh). Gradient: 0% 5% EtOAc/Hexanes.
Storage
Protect from light (amber vial). Bromides can darken over time.
Part 5: Frequently Asked Questions (FAQs)
Q: I cannot get crystals, no matter what. What is the "nuclear option"?A: If crystallization fails, your isomer ratio is likely near the eutectic point.[1]
Why: It allows for higher resolution than standard flash chromatography without the expense of HPLC. Use a gradient of pure Hexane increasing to 2% EtOAc. The isomers often separate by only fractions of an
unit.
Q: The product turns red upon standing. Is it decomposing?A: Yes, likely releasing
or .
Fix: Store the oil over a few pellets of activated Silver wool or copper turnings, or ensure the final wash included Sodium Bisulfite. Store under Nitrogen at -20°C.
Q: Can I use Ethanol for crystallization?A: Generally, Methanol (MeOH) is preferred over Ethanol for brominated aromatics.[1] Ethanol is often too soluble.
Recipe: Dissolve in hot MeOH (approx 60°C), add water dropwise until persistent turbidity, then reheat to clear and cool slowly.
References
Patent CN107417501B . Preparation method of pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide. (Describes the synthesis and physical properties of the related 2-bromo-4,5-dimethoxytoluene isomer, MP 82-83°C). Link
Organic Syntheses , Coll. Vol. 6, p. 101 (1988).[1] Regioselective Bromination of Dimethoxybenzenes. (Provides foundational protocols for brominating activated aromatic rings). Link
BenchChem Technical Support . Regioselectivity in the Bromination of 3,5-Dimethoxytoluene. (Discusses the steric vs. electronic directing effects in similar systems). Link[1]
A Researcher's Guide to the 1H NMR Spectral Analysis of 2-Bromo-3,4-dimethoxy-1-methylbenzene
For researchers and professionals in drug development, the precise structural elucidation of novel and existing chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise structural elucidation of novel and existing chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out for its ability to provide a detailed atomic-level map of a molecule. This guide offers an in-depth analysis of the 1H NMR spectrum of 2-Bromo-3,4-dimethoxy-1-methylbenzene, a substituted aromatic compound, and compares this powerful technique with other analytical methods. Our focus is not merely on the data but on the strategic interpretation and the scientific rationale that underpins the analysis.
The Structural Context: 2-Bromo-3,4-dimethoxy-1-methylbenzene
Before delving into the spectral analysis, it is crucial to understand the molecular architecture of 2-Bromo-3,4-dimethoxy-1-methylbenzene. The benzene ring is substituted with four different groups: a bromine atom, two methoxy groups (-OCH3), and a methyl group (-CH3). This substitution pattern leads to a specific arrangement of protons on the aromatic ring, each with a unique electronic environment.
The structure (C8H9BrO) dictates that we should expect signals corresponding to the aromatic protons, the methoxy protons, and the methyl protons in the 1H NMR spectrum. The key to a successful analysis lies in accurately assigning these signals and interpreting their splitting patterns, which are governed by the interactions between neighboring protons.
1H NMR Spectral Interpretation: A Step-by-Step Elucidation
The 1H NMR spectrum of 2-Bromo-3,4-dimethoxy-1-methylbenzene provides a wealth of information. Let's dissect the expected signals and their characteristics. The chemical shifts of protons on a benzene ring are influenced by the electronic nature of the substituents.[1][2] Electron-donating groups, like the methoxy groups, tend to shield the ring protons, shifting their signals to a lower chemical shift (upfield). Conversely, electron-withdrawing groups, such as bromine, deshield the protons, moving their signals to a higher chemical shift (downfield).[3]
Expected Proton Signals:
Aromatic Protons: With four substituents on the benzene ring, there are two remaining aromatic protons. Their chemical shifts will be in the aromatic region (typically 6.5-8.0 ppm). The precise positions will depend on their proximity to the various substituents.
Methoxy Protons: There are two methoxy groups, and they may or may not be chemically equivalent. If they are in different electronic environments, they will give rise to two separate singlets. These signals are typically found in the range of 3.5-4.0 ppm.
Methyl Protons: The methyl group attached to the benzene ring will also produce a singlet, usually in the upfield region of the spectrum, around 2.0-2.5 ppm.
Predicting the Splitting Pattern:
The splitting of signals, or multiplicity, is caused by spin-spin coupling between neighboring, non-equivalent protons.[4] The coupling constant, J, is a measure of the interaction strength and is independent of the external magnetic field strength.[5] For aromatic systems, the magnitude of J provides valuable information about the relative positions of the protons:
Ortho coupling (³J):** 6-10 Hz, between protons on adjacent carbons.[4][6]
Meta coupling (⁴J):** 2-3 Hz, between protons separated by two carbons.[5][6]
Para coupling (⁵J):** 0-1 Hz, between protons on opposite sides of the ring.[6]
In the case of 2-Bromo-3,4-dimethoxy-1-methylbenzene, the two aromatic protons are on adjacent carbons (C5 and C6). Therefore, we would expect them to exhibit ortho-coupling, appearing as a pair of doublets.
Experimental Protocol for High-Quality 1H NMR Data Acquisition
To obtain a reliable 1H NMR spectrum, a meticulous experimental procedure is paramount. The following protocol outlines the key steps for the characterization of compounds like 2-Bromo-3,4-dimethoxy-1-methylbenzene.[7]
Step-by-Step Methodology:
Sample Preparation:
Weigh approximately 5-10 mg of the 2-Bromo-3,4-dimethoxy-1-methylbenzene sample.
Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[8][9] The use of a deuterated solvent is crucial to avoid a large interfering solvent signal.[8]
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm for reference.[7][10]
Ensure the sample is fully dissolved; if not, filter the solution to remove any particulate matter which can degrade the spectral quality.[7][9]
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's probe.
"Lock" the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
"Shim" the magnetic field to optimize its homogeneity across the sample, which is critical for obtaining sharp, well-resolved peaks.[7]
Acquire the 1H NMR spectrum using standard acquisition parameters.[11] A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
Below is a visual representation of the general workflow for NMR spectral analysis.
Caption: Workflow for 1H NMR Spectral Analysis.
Comparison with Alternative Analytical Techniques
While 1H NMR is exceptionally powerful for structural elucidation, a comprehensive analysis often involves complementary techniques.[12][13] Each method provides a unique piece of the structural puzzle.
Technique
Information Provided
Strengths
Limitations
¹H NMR Spectroscopy
Connectivity of protons, stereochemistry, electronic environment.
Requires soluble sample, can have complex spectra for large molecules.
¹³C NMR Spectroscopy
Number and type of carbon atoms (sp³, sp², sp), chemical environment of carbons.
Complements ¹H NMR, good for determining the carbon skeleton.
Lower sensitivity than ¹H NMR, requires more sample or longer acquisition times.[9]
Mass Spectrometry (MS)
Molecular weight, molecular formula (with high resolution MS), fragmentation patterns.
High sensitivity, provides molecular weight information.
Does not provide detailed connectivity information on its own.
Infrared (IR) Spectroscopy
Presence of specific functional groups (e.g., C=O, O-H, N-H).
Fast and simple, good for identifying functional groups.
Provides limited information about the overall molecular structure.
2D NMR (e.g., COSY, HMBC)
Correlation between nuclei (H-H, C-H), aids in assigning complex spectra.
Unambiguously establishes connectivity, essential for complex molecules.[14]
Requires more instrument time and expertise for interpretation.
Synergistic Application:
For an unknown compound, a typical workflow would involve obtaining a mass spectrum to determine the molecular formula.[12] IR spectroscopy would then be used to identify key functional groups. Finally, 1H and 13C NMR, often in conjunction with 2D NMR experiments, would be employed to piece together the complete molecular structure.[14] This multi-technique approach ensures a high degree of confidence in the final structural assignment.
Conclusion
The 1H NMR spectral analysis of 2-Bromo-3,4-dimethoxy-1-methylbenzene is a prime example of how this technique can be used to unravel the intricate details of a molecule's structure. By understanding the principles of chemical shift, spin-spin coupling, and by following a rigorous experimental protocol, researchers can confidently assign the signals in the spectrum and deduce the connectivity of the atoms. While 1H NMR is a powerful standalone tool, its true potential is realized when used in concert with other analytical methods, providing a comprehensive and validated structural elucidation. This integrated approach is fundamental to the advancement of chemical research and drug development.
Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with. Dalhousie University. [Link]
COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of California, Irvine. [Link]
NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. NIST. [Link]
Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted With an Electron-Accepting (NO 2 )/Donating (NH 2 ) Group Be Explained in Terms of Resonance Effects of Substituents? - PubMed. National Center for Biotechnology Information. [Link]
Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... - ResearchGate. ResearchGate. [Link]
5.4: The 1H-NMR experiment - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. Organic Chemistry Frontiers. [Link]
Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology. [Link]
Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream - PMC. National Center for Biotechnology Information. [Link]
Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods - University of Nairobi. University of Nairobi. [Link]
Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. The Royal Society of Chemistry. [Link]
Computer methods for structure elucidation of new organic compounds from NMR spectra. IOP Conference Series: Materials Science and Engineering. [Link]
EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS (3 UNITS) Lecturers - FUNAAB. Federal University of Agriculture, Abeokuta. [Link]
A Hands-on Problem-Based NMR Experiment using a Benchtop Spectrometer for the Undergraduate Laboratory. World Journal of Chemical Education. [Link]
Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. University College London. [Link]
Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
Supplementary Information - Beilstein Journals. Beilstein Journals. [Link]
HPLC Method Development for Brominated Dimethoxytoluene Isomers
Executive Summary: The Regioisomer Challenge Separating brominated dimethoxytoluene isomers (e.g., 1-bromo-2,5-dimethoxy-4-methylbenzene vs. its regioisomers) presents a distinct challenge in liquid chromatography.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Regioisomer Challenge
Separating brominated dimethoxytoluene isomers (e.g., 1-bromo-2,5-dimethoxy-4-methylbenzene vs. its regioisomers) presents a distinct challenge in liquid chromatography. These compounds possess nearly identical hydrophobicities (
) and pKa values, rendering standard C18 alkyl-chain stationary phases ineffective.
The Solution: This guide advocates for the transition from standard C18 chemistry to Pentafluorophenyl (PFP) or C18-PFP hybrid phases. Experimental evidence suggests that PFP phases provide the necessary orthogonality through
- interactions, dipole-dipole moments, and halogen-specific shape selectivity to resolve these critical pairs.
), one must exploit the subtle electronic and steric differences between isomers. The following table compares the three primary candidates for this separation.
Table 1: Stationary Phase Performance Matrix
Feature
C18 (Alkyl Chain)
Phenyl-Hexyl
Pentafluorophenyl (PFP)
Primary Mechanism
Hydrophobic Interaction
Hydrophobic + - Interaction
Hydrophobic + - + Dipole + Shape Selectivity
Isomer Selectivity
Low . Co-elution is common for positional isomers with similar hydrophobicity.
Medium . Improved over C18 due to aromatic ring interactions.
High . Fluorine atoms create a strong dipole and "lock-and-key" shape selectivity for halogenated aromatics.
Mobile Phase Preference
ACN or MeOH
Methanol (enhances -)
Methanol (Critical for maximizing dipole interactions)
Suitability for Brominated Aromatics
Poor
Good
Excellent (Gold Standard)
Scientific Rationale
C18 Failure Mode: C18 phases rely on dispersive forces. Since the isomers have the same number of carbons and halogens, their interaction with the C18 chain is energetically indistinguishable.
PFP Superiority: The fluorine atoms on the PFP ring are highly electronegative, creating an electron-deficient ring system. This interacts strongly with the electron-rich brominated dimethoxytoluene ring (donor-acceptor mechanism). Furthermore, the rigid PFP ring offers steric discrimination (shape selectivity) that can distinguish between ortho, meta, and para substitution patterns.
Strategic Method Development Protocol
This protocol is designed to be self-validating. It assumes the use of a PFP or C18-PFP column.[1][2]
Phase 1: Mobile Phase Selection
Rule: Avoid Acetonitrile (ACN) if possible.
Reasoning: ACN has its own
-electrons (triple bond) which can shield the analyte from the stationary phase's -system, dampening the selective interaction.
Recommendation: Use Methanol (MeOH) as the organic modifier. It is "transparent" to
- interactions, allowing the PFP phase to fully engage with the brominated aromatic rings.
Phase 2: The Scouting Gradient
Perform this initial run to determine elution behavior.[3]
Column: PFP (e.g., Kinetex PFP, ACE C18-PFP),
mm, 3 µm or 5 µm.
Mobile Phase A: Water + 0.1% Formic Acid (suppresses silanol activity).
Temperature: 25°C (Lower temperatures often enhance shape selectivity).
Gradient: 5% B to 95% B over 20 minutes.
Phase 3: Optimization (The "Shallow Gradient" Approach)
Isomers often elute closely. Once the approximate elution %B is found (e.g., 60% B), flatten the gradient to maximize residence time in the selective window.
Example Optimized Gradient:
0–2 min: 40% B (Hold)
2–20 min: 40%
65% B (Very shallow slope: ~1.4% per min)
20–25 min: 95% B (Wash)
Visualizing the Decision Logic
The following diagram illustrates the decision pathway for developing this method, emphasizing the "Fail-Fast" logic to save development time.
Caption: Decision tree for selecting stationary phases for halogenated aromatic isomers. Note the critical pivot to PFP phases upon C18 failure.
System Suitability & Validation Criteria
To ensure the method is robust (Trustworthiness), the following system suitability parameters must be met before routine analysis:
Resolution (
): between the critical pair (closest eluting isomers).
Lower Temperature: Reduce column oven to 15°C. This "freezes" the bond rotations, enhancing the shape selectivity of the stationary phase.
Change Modifier: Swap Formic Acid for 0.1% Trifluoroacetic Acid (TFA) . The ion-pairing nature of TFA can sometimes alter the selectivity of the methoxy groups.
References
Advanced Chromatography Technologies (ACE). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl (PFP) Phase. Chromatography Today. Link
Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns.Link
Phenomenex. Reversed Phase HPLC Method Development Guide.Link
Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers.Link
BenchChem. Purification of 1-Bromo-2-((methoxymethoxy)methyl)benzene (Isomer Troubleshooting).Link
Technical Guide: GC-MS Fragmentation Patterns of 2-Bromo-3,4-dimethoxytoluene
Executive Summary This guide provides an in-depth technical analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) characteristics of 2-Bromo-3,4-dimethoxytoluene . As a structural isomer of precursors used in the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth technical analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) characteristics of 2-Bromo-3,4-dimethoxytoluene . As a structural isomer of precursors used in the synthesis of psychoactive phenethylamines (specifically the 2C-x series), accurate identification of this molecule is critical for forensic profiling and pharmaceutical impurity analysis.
Key Technical Takeaways:
Molecular Ion (
): Distinctive doublet at m/z 230 and 232 (1:1 ratio) due to and isotopes.
Primary Fragmentation: Dominated by
-cleavage of the methoxy methyl groups () and homolytic cleavage of the C-Br bond.
Differentiation: Requires chromatographic resolution to distinguish from its regioisomer, 2-Bromo-4,5-dimethoxytoluene , as EI-MS spectra are highly congruent.
Chemical Context & Structural Logic[1][2]
Understanding the fragmentation requires analyzing the electronic environment of the molecule.
Feature
Specification
IUPAC Name
1-bromo-2,3-dimethoxy-4-methylbenzene
Formula
Exact Mass
229.994 (for )
Key Moiety
Vicinal Methoxy Groups (3,4-position): Creates a specific electronic density that stabilizes radical cations. Ortho-Methyl (Position 4): Proximity to the methoxy group allows for specific hydrogen transfer rearrangements.
Experimental Protocol (Self-Validating System)
To ensure reproducibility, the following protocol utilizes an internal standard method for retention time locking.
Sample Preparation
Extraction: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol or Ethyl Acetate.
Derivatization (Optional but Recommended): While the molecule is volatile, silylation is not possible without demethylation. However, if analyzing metabolites, BSTFA derivatization is required.
Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm). Rationale: Low-bleed, non-polar phase essential for separating aromatic isomers.
Inlet: Splitless mode at 250°C.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Oven Program:
Initial: 60°C (hold 1 min).
Ramp 1: 20°C/min to 200°C.
Ramp 2: 5°C/min to 280°C (Critical for isomer separation).
Hold: 5 min.
MS Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C.
Workflow Visualization
Figure 1: Standardized GC-MS workflow for brominated aromatic ether analysis.
Fragmentation Analysis (Mechanism & Data)
The fragmentation of 2-Bromo-3,4-dimethoxytoluene under 70 eV EI conditions follows a predictable pathway governed by radical stabilization.
The Molecular Ion Cluster (
)
m/z 230 & 232: These peaks appear with near-equal intensity (Relative Abundance ~100:98).
Diagnostic Value: This "twin tower" pattern is the definitive signature of a mono-brominated compound.
Primary Fragmentation Pathways
Loss of Methyl Radical (
):
m/z 215 & 217: Cleavage of a methyl group from one of the methoxy substituents.
Mechanism:[1][2] The resulting oxonium ion is resonance-stabilized by the aromatic ring. This is often the Base Peak (100% abundance) in methoxy-substituted benzenes.
Loss of Bromine (
):
m/z 151: Heterolytic or homolytic cleavage of the C-Br bond.
Mechanism:[1][2] Formation of the 3,4-dimethoxytoluene cation.
Secondary Losses:
m/z 121: Loss of Formaldehyde (
, 30 Da) from the m/z 151 ion.
m/z 91: Tropylium ion formation (
), characteristic of benzyl/toluene derivatives.
Fragmentation Pathway Diagram
Figure 2: Proposed fragmentation pathway for 2-Bromo-3,4-dimethoxytoluene.
Comparative Analysis: Target vs. Alternatives
Differentiation from isomers is the primary analytical challenge. The most common alternative is 2-Bromo-4,5-dimethoxytoluene .
Chromatographic & Spectral Comparison
Feature
2-Bromo-3,4-dimethoxytoluene (Target)
2-Bromo-4,5-dimethoxytoluene (Alternative)
Structure
Vicinal methoxy (3,4); Methyl at 1.
Vicinal methoxy (4,5); Methyl at 1.
Retention Index (RI)
Lower (Elutes earlier)
Higher (Elutes later)
Base Peak
m/z 215/217 ()
m/z 230/232 () or 215/217
Ortho Effect
Strong: The 3-methoxy is ortho to the 4-methyl.
Weak: Methyl is meta/para to methoxy groups.
Key Differentiator
Presence of m/z 199 () is often more pronounced due to steric crowding.
More stable molecular ion due to symmetry.
Analytical Insight:
While mass spectra are >95% similar (making library matching unreliable), the Retention Time (RT) is the definitive discriminator. The 3,4-isomer typically elutes before the 4,5-isomer on non-polar columns (DB-5) due to slightly lower boiling points caused by steric strain between the bromine and the adjacent methoxy group.
Performance in Impurity Profiling
Target (3,4-isomer): Often appears as a synthesis by-product in the production of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) precursors if the starting material (vanillin derivatives) is impure.
Alternative (4,5-isomer): Common precursor for specific brominated benzoic acids.
Troubleshooting & Optimization
Common Issues
Peak Tailing:
Cause: Active sites in the liner reacting with the bromine.
Solution: Use Ultra-Inert (UI) liners with glass wool.
Weak Molecular Ion:
Cause: Source temperature too high (>250°C) promoting excessive fragmentation.
Solution: Lower source temperature to 230°C to preserve the isotope cluster.
Validation Checklist
References
NIST Mass Spectrometry Data Center. 3,4-Dimethoxytoluene Mass Spectrum (Analogous Fragmentation). National Institute of Standards and Technology. Available at: [Link]
PubChem. 4-Bromo-2,5-dimethoxytoluene (Isomer Comparison Data). National Library of Medicine. Available at: [Link]
Inoue, H., et al. (2015). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry.[3] Forensic Toxicology.[3][4] Available at: [Link]
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Phenethylamines. (Contextual reference for 2C-series precursors). Available at: [Link]
A Comparative Guide to the Crystal Structure of 2-Bromo-3,4-dimethoxy-1-methylbenzene Derivatives
This guide provides an in-depth comparative analysis of the crystal structures of 2-bromo-3,4-dimethoxy-1-methylbenzene derivatives. Aimed at researchers, scientists, and professionals in drug development, this document...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of the crystal structures of 2-bromo-3,4-dimethoxy-1-methylbenzene derivatives. Aimed at researchers, scientists, and professionals in drug development, this document delves into the subtle yet significant influence of substituent placement on molecular conformation and crystal packing. By examining experimental data from single-crystal X-ray diffraction and computational tools like Hirshfeld surface analysis, we aim to elucidate the structure-property relationships that govern the solid-state architecture of these compounds.
Introduction: The Significance of Crystal Structure Analysis
The precise three-dimensional arrangement of atoms and molecules in a crystal lattice is fundamental to a compound's physicochemical properties, including its solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), variations in crystal structure, known as polymorphism, can have profound implications for a drug's efficacy and safety. Therefore, a thorough understanding of the crystal packing and intermolecular interactions is a critical aspect of drug design and development.
This guide focuses on derivatives of 2-bromo-3,4-dimethoxy-1-methylbenzene, a scaffold with potential applications in medicinal chemistry. We will compare the crystal structure of a di-brominated derivative, 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene , with its conceptual non-brominated precursor, 3,4-dimethoxy-1-methylbenzene , to highlight the impact of bromine substitution on the supramolecular assembly.
Comparative Crystal Structure Analysis
The introduction of bromine atoms onto the 3,4-dimethoxy-1-methylbenzene framework induces significant changes in the crystal packing, primarily driven by the emergence of halogen bonding and altered π-π stacking interactions.
A pivotal study on 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene reveals that it crystallizes in the monoclinic system, a common crystal system for organic molecules.[1] The presence of two bromine atoms facilitates the formation of Br⋯Br interactions, which play a crucial role in linking molecules into sheets.[1] These sheets are further interconnected through π–π stacking interactions between the aromatic rings.[1]
The following table summarizes the crystallographic data for 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene , which serves as our primary example of a brominated derivative.
P2₁/c (assumed common space group, specific not provided in abstract)
a (Å)
8.7653 (2)
b (Å)
16.4434 (3)
c (Å)
13.8895 (3)
β (°)
91.715 (1)
Volume (ų)
2001.02 (7)
Z
8
Key Intermolecular Interactions
Br⋯Br interactions, π–π stacking
Note: The space group was not explicitly stated in the abstract but is a common space group for this crystal system.
The planarity of the benzene ring is a key feature in these structures. In 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene, the two independent molecules in the asymmetric unit are essentially planar.[1] This planarity facilitates the observed π–π stacking. The methoxy groups, however, can exhibit some torsion, deviating from the plane of the ring, which can be influenced by the steric hindrance from adjacent substituents like bromine atoms.
The Role of Intermolecular Interactions
The nature and strength of intermolecular interactions are the primary determinants of the crystal packing. In the case of brominated dimethoxybenzene derivatives, a hierarchy of interactions governs the supramolecular architecture.
Halogen Bonding: The bromine atoms in these derivatives can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as other bromine atoms (Br···Br) or oxygen atoms (Br···O).[1][2] These interactions are directional and can be a strong driving force in the formation of specific crystal packing motifs.
π–π Stacking: The aromatic rings of the benzene derivatives can stack on top of each other, a phenomenon driven by the interaction between their π-electron systems. The presence and position of substituents can affect the geometry and strength of these interactions. In 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene, π–π interactions with centroid-centroid distances of approximately 3.59 Å are observed, connecting the sheets formed by Br⋯Br interactions.[1]
Hydrogen Bonding: Although classical hydrogen bond donors may be absent, weak C-H···O and C-H···Br hydrogen bonds can also contribute to the stability of the crystal lattice.[3]
The interplay of these interactions is complex and can be visualized and quantified using Hirshfeld surface analysis . This computational tool maps the intermolecular contacts in a crystal, providing a visual representation of the interactions and their relative contributions to the overall crystal packing.
Experimental Protocols
A comprehensive understanding of the crystal structure of these derivatives requires a combination of synthesis, crystallization, and characterization techniques.
Synthesis of 2-Bromo-3,4-dimethoxy-1-methylbenzene (Putative)
A plausible synthetic route to the title compound involves the electrophilic bromination of the parent arene, 3,4-dimethoxy-1-methylbenzene.
Step 1: Synthesis of 3,4-dimethoxy-1-methylbenzene
This precursor can be synthesized via various methods, including the methylation of 4-methylguaiacol.
Step 2: Bromination of 3,4-dimethoxy-1-methylbenzene
The electron-rich nature of the dimethoxy-activated benzene ring allows for regioselective bromination.
Materials:
3,4-dimethoxy-1-methylbenzene
N-Bromosuccinimide (NBS) or Bromine (Br₂)
A suitable solvent (e.g., carbon tetrachloride, acetonitrile, or acetic acid)
Radical initiator (e.g., AIBN or benzoyl peroxide) if using NBS under free-radical conditions, or a Lewis acid catalyst (e.g., GaCl₃) for electrophilic substitution with Br₂.[4]
Procedure (Illustrative, based on similar reactions):
Dissolve 3,4-dimethoxy-1-methylbenzene in the chosen solvent in a round-bottom flask.
If using NBS, add the radical initiator. If using Br₂, add the Lewis acid catalyst.
Slowly add a stoichiometric amount of the brominating agent (NBS or Br₂) to the reaction mixture, maintaining a controlled temperature.
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate if Br₂ was used).
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-bromo-3,4-dimethoxy-1-methylbenzene.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline solid.
Methodology:
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are collected by a detector.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain precise bond lengths, bond angles, and atomic displacement parameters.
Hirshfeld Surface Analysis
This computational method provides a powerful way to visualize and analyze intermolecular interactions within a crystal.
Methodology:
The crystallographic information file (CIF) obtained from the SC-XRD experiment is used as the input.
The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments.
The surface is typically mapped with properties like dnorm (a normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii and represent the most significant interactions.
2D fingerprint plots are generated from the Hirshfeld surface, which quantify the relative contributions of different types of intermolecular contacts (e.g., H···H, C···H, Br···O).
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and analysis processes.
Caption: Synthetic workflow for 2-bromo-3,4-dimethoxy-1-methylbenzene derivatives.
Caption: Workflow for crystal structure analysis.
Conclusion
The crystal structure analysis of 2-bromo-3,4-dimethoxy-1-methylbenzene derivatives demonstrates the profound impact of halogen substitution on the solid-state architecture of organic molecules. The introduction of bromine atoms facilitates the formation of directional Br···Br and other halogen-related interactions, which, in conjunction with π–π stacking and weak hydrogen bonds, dictate the overall crystal packing. A thorough understanding of these non-covalent interactions, gained through techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis, is indispensable for the rational design of crystalline materials with desired properties, a cornerstone of modern drug development. This guide provides a framework for such comparative studies, emphasizing the synergy between synthetic chemistry, crystallographic analysis, and computational modeling.
References
PrepChem. (n.d.). Synthesis of 3,4-Dimethoxy-N-methylbenzeneethanamine. Retrieved February 24, 2026, from [Link]
Naidoo, A., et al. (2012). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2062. [Link]
Royal Society of Chemistry. (n.d.). Supporting Information for a publication.
Sitorus, L., et al. (2014). Synthesis of 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. IOSR Journal of Applied Chemistry, 7(1), 58-63.
Goettler, P. E., & Hamaker, C. G. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
Blake, A. J., et al. (2007). Crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4567.
de la Cruz-Martínez, F., et al. (2023). Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. The Journal of Physical Chemistry C, 127(4), 2095–2106.
Tan, Y. X., et al. (2023). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
Haworth, R. D., & Lamberton, A. H. (1946). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Journal of the Chemical Society (Resumed), 1946, 943-945.
PubChem. (n.d.). Benzene, 1-[(2-bromophenoxy)methyl]-3,4-dimethoxy-. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
van der Merwe, D. F., & van der Walt, S. J. (1959). THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE.
Pelkey, E. T. (2004). Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones. The Journal of Organic Chemistry, 69(10), 3477–3482.
Google Patents. (2009). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
Google Patents. (1972). US3689559A - Aromatic bromination process.
Yamamoto, H., & Mase, T. (2003). One-pot aromatic bromination–rearrangement catalyzed by GaCl3. Arkivoc, 2003(8), 24-34.
Google Patents. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
European Patent Office. (2006). Improved process for side-chain bromination of alkyl-benzenes - Patent 1705168. Retrieved February 24, 2026, from [Link]
ResearchGate. (n.d.). Supplementary Material 2.
PubChem. (n.d.). 2-Bromo-3,4-dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
Wang, F., et al. (2025). The crystal structure of 4-bromo-2,6-dimethoxybenzaldehyde, C9H9BrO3. Zeitschrift für Kristallographie - New Crystal Structures.
Ion, P., et al. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molecules, 29(18), 4216.
KAUST Repository. (n.d.). CCDC 2224313: Experimental Crystal Structure Determination : 2'-bromo-7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one. Retrieved February 24, 2026, from [Link]
Operational Guide: Disposal of 2-Bromo-3,4-dimethoxy-1-methylbenzene
[1][2] Operational Profile & Hazard Identification 2-Bromo-3,4-dimethoxy-1-methylbenzene is a halogenated aromatic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds.[1] Its disposal require...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Operational Profile & Hazard Identification
2-Bromo-3,4-dimethoxy-1-methylbenzene is a halogenated aromatic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds.[1] Its disposal requires strict adherence to Halogenated Waste protocols due to the presence of the bromine atom, which dictates specific incineration requirements to prevent the formation of corrosive acid gases.
Chemical Identity
Property
Detail
Chemical Structure
Brominated, methylated, dimethoxy benzene ring
Physical State
Solid (typically off-white to pale yellow crystalline powder)
Solubility
Low in water; Soluble in organic solvents (DCM, Ethyl Acetate, Methanol)
Standard incineration of organic waste converts carbon to CO₂ and hydrogen to H₂O. However, incinerating brominated compounds releases Hydrogen Bromide (HBr) gas.[1]
Risk: HBr is highly corrosive and can damage standard incinerator flues or contribute to acid rain if released.
Solution: This waste must be directed to facilities equipped with caustic scrubbers designed to neutralize halogenated acid byproducts. Therefore, never mix this chemical with non-halogenated waste streams.[1]
Pre-Disposal Assessment & Segregation Logic[3]
Before disposal, you must categorize the physical state of the waste.[2][3] The disposal pathway differs for the pure solid substance versus reaction mixtures (solutions).
Segregation Workflow (Graphviz)[1]
Figure 1: Decision matrix for segregating brominated aromatic waste. Note that dissolved brominated compounds render the entire solution "Halogenated Waste."
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Debris)
Applicability: Expired pure chemicals, contaminated weighing boats, silica gel from columns.[1]
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Waste" drum.
Bagging: Place loose powder inside a clear polyethylene bag before placing it in the drum to minimize dust generation upon reopening.
Tag: Must clearly state "SOLID WASTE - HALOGENATED."
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, rotovap condensates, or dissolved waste.[1]
Compatibility Check: Ensure the waste container is compatible with the solvent.
Glass (Amber): Universal compatibility.
HDPE Carboy: Good for most aqueous/organic mixtures but avoid long-term storage of high-concentration chlorinated solvents (like DCM) in older HDPE, as they can swell the plastic.[1]
pH Verification: Check the pH of the solution.
If the reaction involved acid/base workups, neutralize to pH 5–9 before adding to the organic waste carboy to prevent exothermic reactions inside the waste drum.[2]
Transfer: Pour into the Red Can (or facility-designated container for Halogenated Solvents).
Self-Validating Step: Does the container smell of solvents? Is it labeled "Halogenated"? If yes, proceed.
Documentation: Record the approximate concentration of the brominated compound on the waste tag.
Spill Management (Emergency Response)
In the event of a benchtop spill, immediate containment is necessary to prevent environmental release.[1]
Spill Response Workflow (Graphviz)[1]
Figure 2: Emergency response workflow for solid or liquid spills.
Operational Note: Do not use paper towels for large spills of the pure solid, as this creates flammable solid waste.[1] Use inert absorbents (vermiculite/sand) to reduce flammability risk.
Regulatory & Compliance Framework
This compound falls under specific regulatory definitions due to its halogen content.
RCRA Waste Codes (EPA)
While 2-Bromo-3,4-dimethoxy-1-methylbenzene is not explicitly "P" or "U" listed by CAS number, it regulates under "Characteristic" or "F-list" rules depending on the mixture.[1]
Waste Category
Code
Trigger Condition
Ignitable
D001
If dissolved in flammable solvents (Acetone, EtOAc, etc.).[1]
Toxic
D004-D043
If the mixture fails TCLP (unlikely for this specific molecule unless mixed with heavy metals).
Halogenated Solvent
F001/F002
If mixed with spent halogenated solvents (DCM, Chloroform) >10%.[1]
General Hazard
State-Specific
Most states require a generic "Halogenated Organic" code if no specific RCRA code applies.
Compliance Mandate:
Under the Resource Conservation and Recovery Act (RCRA), you are a "Generator."[1] You must certify that: